molecular formula C10H18N4 B1442868 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine CAS No. 1248974-19-7

2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine

Cat. No. B1442868
CAS RN: 1248974-19-7
M. Wt: 194.28 g/mol
InChI Key: INDKHEXXHYDJLL-UHFFFAOYSA-N
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Description

“2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms like the 1,2,4-triazole ring, are significant active pharmaceutical scaffolds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine” can be analyzed using various techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . These techniques can provide detailed information about the compound’s structure.


Chemical Reactions Analysis

The chemical reactions involving “2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine” can be analyzed based on the reactions of similar 1,2,4-triazole derivatives . For example, one study reported that some 1,2,4-triazole derivatives exhibited potent inhibitory activities against certain cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine” can be analyzed using various techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Anticancer Agents

1,2,4-triazole derivatives, including “2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine”, have shown promising results as anticancer agents . In a study, compounds with this structure showed cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds exhibited cytotoxic activity lower than 12 μM against the Hela cell line .

Drug Discovery

1,2,4-triazole derivatives are important active pharmaceutical scaffolds . They can form hydrogen bonds with different targets, improving the pharmacokinetics, pharmacological, and toxicological properties of compounds . This makes them valuable in the field of drug discovery .

Organic Synthesis

1,2,4-triazole derivatives are used in organic synthesis . Their high chemical stability and strong dipole moment make them useful in various synthetic processes .

Polymer Chemistry

In polymer chemistry, 1,2,4-triazole derivatives are used due to their ability to form hydrogen bonds . This can lead to the improvement of the properties of the resulting polymers .

Supramolecular Chemistry

1,2,4-triazole derivatives are used in supramolecular chemistry . Their ability to form hydrogen bonds can be utilized in the creation of complex structures .

Bioconjugation

1,2,4-triazole derivatives are used in bioconjugation . They can be used to link two molecules together, which is useful in various biological applications .

Fluorescent Imaging

1,2,4-triazole derivatives are used in fluorescent imaging . They can be used to create compounds that emit fluorescence, which can be used to visualize biological structures .

Materials Science

In materials science, 1,2,4-triazole derivatives are used due to their unique properties . They can be used to create materials with specific characteristics .

Mechanism of Action

The mechanism of action of “2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine” can be inferred from similar compounds. For instance, some 1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against certain cancer cell lines . Molecular docking studies can also be done to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .

Safety and Hazards

The safety and hazards of “2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine” can be evaluated based on similar compounds. For example, some 1,2,4-triazole derivatives were found to have very weak cytotoxic effects toward normal cells compared with doxorubicin .

properties

IUPAC Name

2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-8-12-9(2)14(13-8)7-10-5-3-4-6-11-10/h10-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDKHEXXHYDJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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